molecular formula C10H15NO3S B12076823 4-Ethoxy-3-(methanesulfonylmethyl)aniline

4-Ethoxy-3-(methanesulfonylmethyl)aniline

Cat. No.: B12076823
M. Wt: 229.30 g/mol
InChI Key: XXVMBIFESYJLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-(methanesulfonylmethyl)aniline (CAS: 1178351-07-9) is a substituted aniline derivative with the molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 g/mol . Its structure features an ethoxy group (–OCH₂CH₃) at the para position and a methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the meta position relative to the aniline (–NH₂) group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the electron-withdrawing sulfonyl group and electron-donating ethoxy group to modulate reactivity and binding properties .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-ethoxy-3-(methylsulfonylmethyl)aniline

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-5-4-9(11)6-8(10)7-15(2,12)13/h4-6H,3,7,11H2,1-2H3

InChI Key

XXVMBIFESYJLLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(methanesulfonylmethyl)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-ethoxyaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonylation: The intermediate compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonylmethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-3-(methanesulfonylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Aniline Core

Methanesulfonylmethyl vs. Trifluoromethyl Groups
  • 4-Ethoxy-3-(trifluoromethyl)aniline (CAS: 2713-74-8): Molecular formula: C₉H₁₀F₃NO; MW: 205.18 g/mol . The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the methanesulfonylmethyl group. This compound is often used in fluorinated drug candidates due to improved metabolic stability .
Property 4-Ethoxy-3-(methanesulfonylmethyl)aniline 4-Ethoxy-3-(trifluoromethyl)aniline
Molecular Weight 229.30 g/mol 205.18 g/mol
Electron Effects Moderate EWG (SO₂CH₃) + EWG/EDG (ethoxy) Strong EWG (CF₃) + EWG/EDG (ethoxy)
Typical Applications Pharmaceutical intermediates Fluorinated agrochemicals
Methanesulfonylmethyl vs. Sulfonamide Derivatives
  • 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline (CAS: 885524-59-4):

    • Molecular formula: C₁₂H₁₈N₂O₄S ; MW: 286.34 g/mol .
    • The morpholine sulfonyl group introduces a heterocyclic ring, increasing steric bulk and hydrogen-bonding capacity. This enhances solubility in polar solvents compared to the simpler methanesulfonylmethyl group .
  • 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 793678-97-4):

    • Molecular formula: C₁₂H₁₈N₂O₃S ; MW: 270.35 g/mol .
    • The pyrrolidine sulfonyl group adds basicity due to the secondary amine, influencing pH-dependent reactivity .
Property Methanesulfonylmethyl Derivative Morpholine Sulfonyl Derivative Pyrrolidine Sulfonyl Derivative
Molecular Weight 229.30 g/mol 286.34 g/mol 270.35 g/mol
Solubility Moderate in organic solvents High in polar solvents Moderate in aqueous buffers
Steric Effects Low High Moderate

Positional Isomerism and Functional Group Effects

Ethoxy vs. Methoxy Substituents
  • 4-Methoxy-3-(trifluoromethyl)aniline (CAS: N/A; see ):
    • Replacing the ethoxy group with methoxy (–OCH₃) reduces alkyl chain length, slightly lowering lipophilicity. This impacts membrane permeability in biological systems .
Methanesulfonylmethyl vs. Piperidine Sulfonyl Groups
  • 4-Ethoxy-3-(piperidin-1-ylsulfonyl)aniline (CAS: N/A; see ):
    • Molecular formula: C₁₃H₂₀N₂O₃S ; MW: 284.37 g/mol.
    • The piperidine sulfonyl group introduces a six-membered ring, enhancing steric hindrance and altering binding kinetics in receptor-targeted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.